(2E)-3-amino-2-cyano-N-phenyl-3-(4-phenylpiperazin-1-yl)prop-2-enethioamide
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Description
(2E)-3-amino-2-cyano-N-phenyl-3-(4-phenylpiperazin-1-yl)prop-2-enethioamide is a useful research compound. Its molecular formula is C20H21N5S and its molecular weight is 363.48. The purity is usually 95%.
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Biological Activity
The compound (2E)-3-amino-2-cyano-N-phenyl-3-(4-phenylpiperazin-1-yl)prop-2-enethioamide is a member of the thioamide class of compounds, which have gained attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C21H22N4S
- Molecular Weight : 378.49 g/mol
This compound features a thioamide functional group, which is known to influence its biological properties significantly.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound:
Table 1: Summary of Biological Activities from Related Compounds
Compound | Activity | IC50 Value | Reference |
---|---|---|---|
Compound A | Kinase Inhibition | 25 µM | |
Compound B | Antifungal (C. albicans) | 1.23 µg/mL | |
Compound C | D3 Receptor Modulation | 15 µM |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Preliminary studies on similar compounds suggest good gastrointestinal absorption due to favorable lipophilicity.
- Distribution : The ability to cross the blood-brain barrier (BBB) is essential for neurological applications; modifications in the piperazine moiety may enhance BBB penetration.
- Metabolism and Excretion : Studies indicate that thioamides generally exhibit moderate metabolic stability, warranting further investigation into their metabolic pathways .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various targets:
Table 2: Docking Scores for Target Proteins
Protein Target | Binding Affinity (kcal/mol) |
---|---|
D3 Receptor | -7.5 |
IKK Complex | -8.0 |
CYP51 | -6.8 |
These scores indicate a potentially strong interaction with these proteins, suggesting therapeutic relevance .
Properties
IUPAC Name |
(E)-3-amino-2-cyano-N-phenyl-3-(4-phenylpiperazin-1-yl)prop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5S/c21-15-18(20(26)23-16-7-3-1-4-8-16)19(22)25-13-11-24(12-14-25)17-9-5-2-6-10-17/h1-10H,11-14,22H2,(H,23,26)/b19-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJHWVMFEQUULR-VHEBQXMUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=C(C#N)C(=S)NC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/C(=C(\C#N)/C(=S)NC3=CC=CC=C3)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.